

Physical and chemical properties of (R)-2-(1-Aminoethyl)phenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-(1-Aminoethyl)phenol

Cat. No.: B043574

[Get Quote](#)

An In-depth Technical Guide to (R)-2-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(1-Aminoethyl)phenol is a chiral amine and a valuable building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a phenol group and a chiral aminoethyl side chain, provides a versatile scaffold for the synthesis of complex molecular architectures. This document serves as a comprehensive technical guide, summarizing the known physical, chemical, and spectroscopic properties of this compound. It also details relevant experimental protocols and its application in chiral separations, providing a critical resource for professionals in drug discovery and organic synthesis.

Compound Identification and Properties

Precise identification and understanding the fundamental properties of a chemical entity are paramount for its application in research and development.

Table 1: Compound Identifiers

Identifier	Value	Reference
CAS Number	123983-05-1	[1]
IUPAC Name	2-[(1R)-1-aminoethyl]phenol	[2]
Molecular Formula	C ₈ H ₁₁ NO	[1]
Molecular Weight	137.18 g/mol	[1]
Canonical SMILES	CC(--INVALID-LINK--N)	
InChI	1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m1/s1	[2]
InChIKey	ZWKWKJWRIYGQFD-ZCFIWIBFSA-N	[2]

Table 2: Physical and Chemical Properties

This table summarizes the key physical and chemical properties, including both experimental and predicted values.

Property	Value	Type	Reference
Physical Form	Solid	Experimental	[2]
Melting Point	87-88 °C	Experimental	[3]
Boiling Point	246.3 ± 15.0 °C	Predicted	[3]
Density	1.096 ± 0.06 g/cm³	Predicted	[3]
pKa	9.99 ± 0.35	Predicted	[3]
XLogP3	1.4	Computed	[4]
Solubility	The presence of both a phenolic hydroxyl group and an amino group suggests good solubility in polar solvents like water, methanol, and ethanol through hydrogen bonding. [5] The benzene ring imparts hydrophobic character, allowing for solubility in some organic solvents. [6]	Inferred	
Storage Conditions	2-8 °C, sealed in dry, keep in dark place.	Experimental	[3] [7]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of **(R)-2-(1-Aminoethyl)phenol**.

- ^1H and ^{13}C NMR: Detailed proton and carbon NMR spectral data are available and essential for confirming the molecular structure and stereochemistry.[\[8\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band around $3200\text{--}3600\text{ cm}^{-1}$, indicative of the phenolic hydroxyl group and hydrogen bonding.^[9] Aromatic C-H stretches appear between $3000\text{--}3100\text{ cm}^{-1}$, while the C=C aromatic ring stretches are observed in the $1500\text{--}1600\text{ cm}^{-1}$ region.^[9] A key C-O stretching vibration is also present.^[9] Vapor phase IR spectra are also available for this compound.^[4]
^[10]
- Mass Spectrometry (MS): Mass spectral data, including GC-MS, is available to confirm the molecular weight and fragmentation pattern of the compound.^[4]^[8]

Experimental Protocols

The synthesis and isolation of enantiomerically pure **(R)-2-(1-Aminoethyl)phenol** is a critical process for its use in pharmaceutical applications.

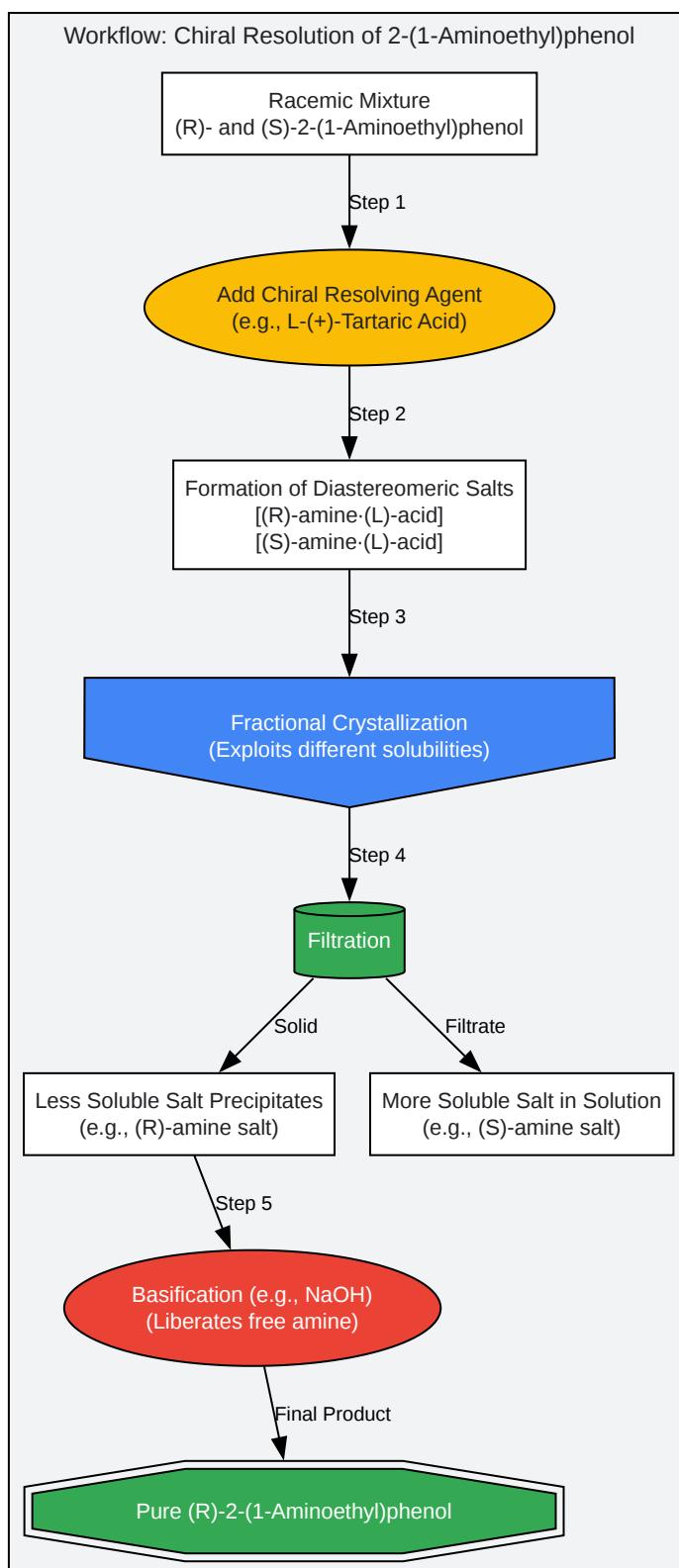
Synthesis of Racemic 2-(1-Aminoethyl)phenol

A general method for synthesizing the related compound, 2-(2-aminoethyl)phenol, involves the reduction of a nitrovinyl precursor, which can be adapted.

Protocol: Reduction of 2-(2-nitrovinyl)phenol^[11]

- Preparation: A solution of 2-(2-nitrovinyl)phenol (5.21 mmol) in tetrahydrofuran (THF, 12 mL) is prepared.
- Reduction: The solution is added dropwise over 1 hour to a stirred and cooled ($0\text{ }^{\circ}\text{C}$) suspension of lithium aluminum hydride (LiAlH_4 , 17.18 mmol) in THF (6 mL) under an inert atmosphere.
- Reaction: The mixture is stirred for an additional 2 hours at room temperature.
- Quenching: The reaction is cooled to $0\text{ }^{\circ}\text{C}$, and water is carefully added to quench the excess LiAlH_4 .
- Work-up: The organic solvent is removed under vacuum. The residue is dissolved in 10% HCl (40 mL) and washed with ethyl acetate (2 x 20 mL). The combined aqueous layers are then basified to a pH >10 with concentrated ammonia.

- Extraction: The product is extracted from the aqueous layer with chloroform (3 x 30 mL).
- Purification: The combined organic layers are washed with water and brine, dried over anhydrous Na_2SO_4 , and concentrated. The crude product is purified by silica gel chromatography to yield the final compound.[\[11\]](#)


Chiral Resolution

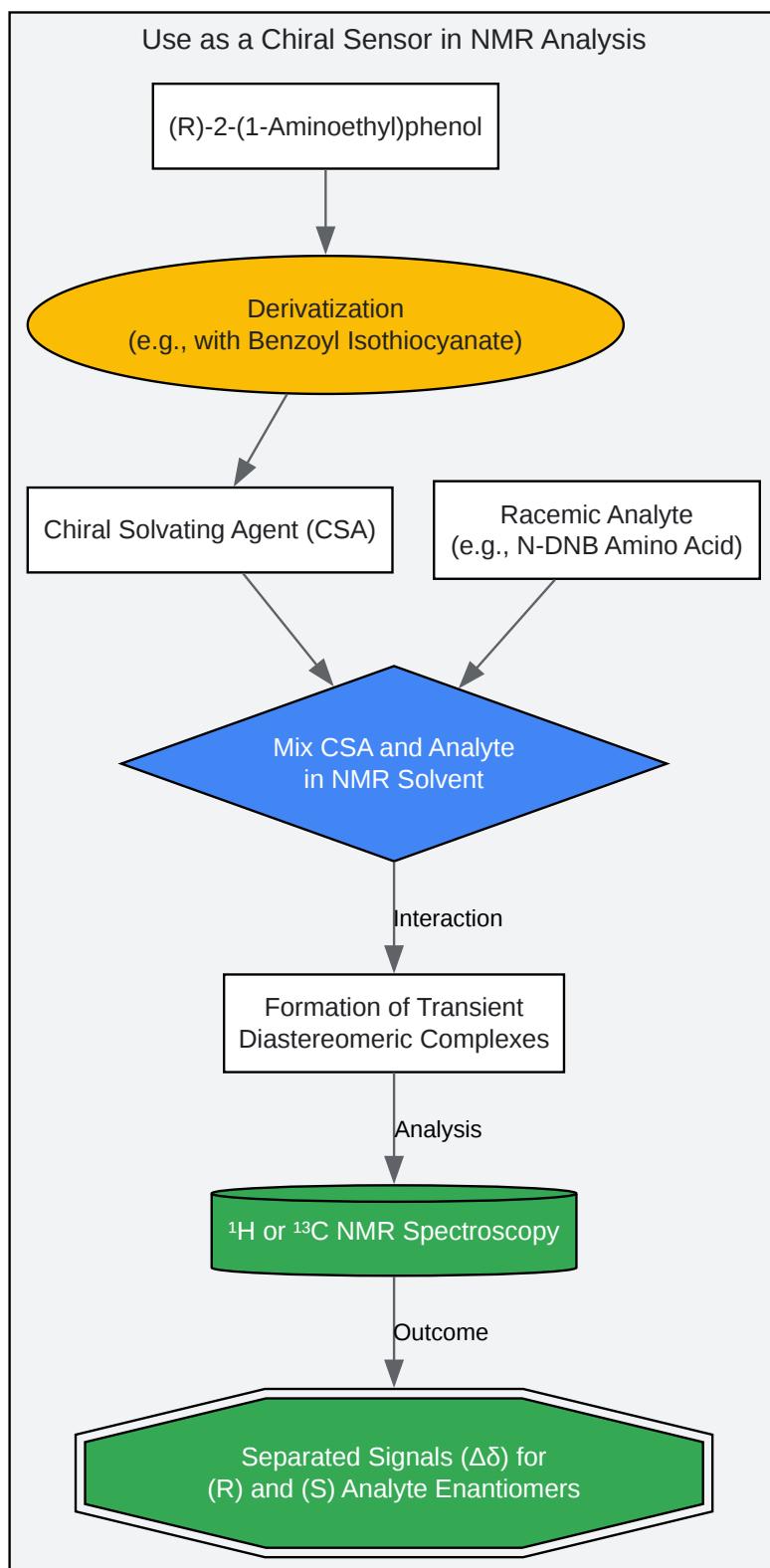
Obtaining the pure (R)-enantiomer from a racemic mixture is typically achieved through chiral resolution.[\[12\]](#) This process involves the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[\[13\]](#)[\[14\]](#) The diastereomers, having different physical properties like solubility, can then be separated.[\[14\]](#)

Conceptual Protocol: Resolution via Diastereomeric Salt Formation[\[12\]](#)[\[15\]](#)

- Salt Formation: The racemic 2-(1-aminoethyl)phenol is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].
- Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration.
- Isolation: The crystallized salt is isolated by filtration. This step enriches one of the enantiomers.
- Liberation of the Enantiomer: The isolated diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free amine, now in an enantiomerically enriched or pure form.
- Purification: The final **(R)-2-(1-Aminoethyl)phenol** is then purified from the reaction mixture.

The logical workflow for this crucial process is visualized below.

[Click to download full resolution via product page](#)


Workflow for Chiral Resolution.

Applications in Research and Development

(R)-2-(1-Aminoethyl)phenol is not an end-product itself but a crucial intermediate. Its utility stems from the dual reactivity of its amine and phenol groups and its defined stereochemistry.

- Pharmaceutical Intermediate: It serves as a key intermediate in the development of various pharmaceutical agents. The chiral center is often incorporated into the final drug molecule, where stereochemistry is critical for efficacy and safety.
- Chiral Sensor/Auxiliary: This compound and its derivatives have been explored for use in Nuclear Magnetic Resonance (NMR) spectroscopy.^[16] It can be converted into a chiral solvating agent (CSA) to help determine the enantiomeric purity and absolute configuration of other chiral molecules, such as amino acids.^[16] In this application, the CSA interacts differently with the two enantiomers of an analyte, causing their signals to be distinguishable in the NMR spectrum.

The process of using a derivative of **(R)-2-(1-Aminoethyl)phenol** as a chiral sensor is outlined in the diagram below.

[Click to download full resolution via product page](#)

NMR Analysis Using a Chiral Sensor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-2-(1-Aminoethyl)phenol 97.00% | CAS: 123983-05-1 | AChemBlock [achemblock.com]
- 2. (R)-2-(1-Aminoethyl)phenol | 123983-05-1 [sigmaaldrich.com]
- 3. 89985-53-5 CAS MSDS (2-(1-aminoethyl)phenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-(1-Aminoethyl)phenol | C8H11NO | CID 241456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2-(2-Amino-1-hydroxyethyl)phenol | 2234-25-5 [smolecule.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 123983-05-1|(R)-2-(1-Aminoethyl)phenol|BLD Pharm [bldpharm.com]
- 8. Phenol, 2-[(1R)-1-aminoethyl]-(123983-05-1) 1H NMR [m.chemicalbook.com]
- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-(2-aminoethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 16. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (R)-2-(1-Aminoethyl)phenol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b043574#physical-and-chemical-properties-of-r-2-1-aminoethyl-phenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com